molecular formula C10H20O B13480183 2-(1-Methylcyclohexyl)propan-2-ol CAS No. 27331-02-8

2-(1-Methylcyclohexyl)propan-2-ol

Cat. No.: B13480183
CAS No.: 27331-02-8
M. Wt: 156.26 g/mol
InChI Key: DQSDYNZBPQDQMI-UHFFFAOYSA-N
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Description

2-(1-Methylcyclohexyl)propan-2-ol is an organic compound with the molecular formula C10H20O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is known for its unique structure, which includes a cyclohexane ring with a methyl group and a propan-2-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Methylcyclohexyl)propan-2-ol can be synthesized through various methods. One common approach involves the reaction of 1-methylcyclohexene with acetone in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with acetone to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the catalytic hydrogenation of 2-(1-Methylcyclohexyl)propan-2-one. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the reduction of the ketone to the corresponding alcohol.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclohexyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(1-Methylcyclohexyl)propan-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-(1-Methylcyclohexyl)propan-2-one.

    Reduction: 2-(1-Methylcyclohexyl)propane.

    Substitution: 2-(1-Methylcyclohexyl)propyl chloride.

Scientific Research Applications

2-(1-Methylcyclohexyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a solvent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclohexyl)propan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can undergo oxidation to form a ketone, which can further participate in various biochemical reactions. The compound’s hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions.

Comparison with Similar Compounds

2-(1-Methylcyclohexyl)propan-2-ol can be compared with other similar compounds, such as:

    2-Methyl-2-propanol: A tertiary alcohol with a similar structure but different reactivity due to the presence of three alkyl groups attached to the carbon bearing the hydroxyl group.

    Cyclohexanol: A secondary alcohol with a cyclohexane ring but lacking the methyl and propan-2-ol moieties.

    2-Propanol: A simple secondary alcohol with a straight-chain structure, lacking the cyclohexane ring.

The uniqueness of this compound lies in its combination of a cyclohexane ring with a methyl group and a propan-2-ol moiety, which imparts distinct chemical and physical properties.

Properties

CAS No.

27331-02-8

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-(1-methylcyclohexyl)propan-2-ol

InChI

InChI=1S/C10H20O/c1-9(2,11)10(3)7-5-4-6-8-10/h11H,4-8H2,1-3H3

InChI Key

DQSDYNZBPQDQMI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C(C)(C)O

Origin of Product

United States

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